4-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride
Overview
Description
4-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, an ethoxy group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-methyl-1-piperazine with 2-bromoethanol to form 2-(4-methyl-1-piperazinyl)ethanol. This intermediate is then reacted with 4-hydroxybenzaldehyde to form 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde. Finally, the benzaldehyde derivative undergoes a condensation reaction with butanone to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds[][6].
Mechanism of Action
The mechanism of action of 4-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to modulation of their activity. The ethoxy and butanone groups can also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone: Similar structure but with an ethanone group instead of a butanone group.
2-Methoxy-1-[(4-phenyl-1-piperazinyl)methyl]ethyl benzoate: Contains a piperazine ring and an ethoxy group but differs in the overall structure.
Uniqueness
4-[4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
4-[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15(20)3-4-16-5-7-17(8-6-16)21-14-13-19-11-9-18(2)10-12-19;/h5-8H,3-4,9-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIASAQDKSKVEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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